2-(4-Bromo-2-nitrophenyl)ethanol
Overview
Description
2-(4-Bromo-2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the fourth position and a nitro group at the second position, with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanol typically involves the nitration of 4-bromo-phenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group into the phenyl ring, while the reduction step converts the nitro group to an amino group, which is then reacted with ethylene oxide to form the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-2-nitro-phenyl)acetaldehyde or 2-(4-Bromo-2-nitro-phenyl)acetic acid.
Reduction: 2-(4-Bromo-2-amino-phenyl)-ethanol.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethanol group also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrophenol
- 4-Bromo-2-nitroaniline
- 2-Bromo-4-nitrophenol
Uniqueness
2-(4-Bromo-2-nitrophenyl)ethanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with an ethanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2 |
InChI Key |
IXOSFCCRVSYFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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